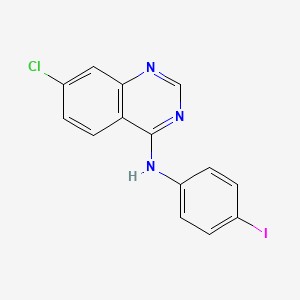

7-chloro-N-(4-iodophenyl)quinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . It’s an important scaffold in medicinal chemistry and is present in many pharmacologically active compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of anthranilic acid derivatives with various reagents . For example, a common approach involves the coupling of anthranilic acid derivatives with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization to form quinazolinones .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline ring . The presence and position of these substituents can significantly influence the biological activity of the compounds .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including aza-Diels-Alder reactions and imino-Diels-Alder reactions . These reactions can be used to synthesize a wide range of quinazoline derivatives with different biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on their structure. For example, the presence of different substituents can influence properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique

- Quinazoline derivatives, including erlotinib, gefitinib, afatinib, lapatinib, and vandetanib , have been approved for clinical use in antitumor therapy. These compounds target specific molecular pathways and exhibit promising results against bladder cancer .

- The 4(3H)-quinazolinone scaffold is frequently encountered in heterocyclic chemistry. It has broad applications, including antimalarial activity .

- Carbamate ester derivatives of quinazolines also exhibit therapeutic actions, including hypnotic and parasympathomimetic effects .

Antitumor Activity

Antimalarial Potential

Central Nervous System (CNS) Disorders

Building Blocks for Alkaloids

PI3Kα Inhibition

Other Pharmacological Properties

Mécanisme D'action

Target of Action

The primary targets of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in P. aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

7-chloro-N-(4-iodophenyl)quinazolin-4-amine interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together . It also impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

The compound affects the quorum sensing system, a key biochemical pathway in Pseudomonas aeruginosa . This system regulates biofilm formation, and by inhibiting it, the compound disrupts the bacteria’s ability to form biofilms . This results in a decrease in virulence factors such as cell surface hydrophobicity and exopolysaccharide production .

Result of Action

The result of the action of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine is the inhibition of biofilm formation in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s virulence factors and pathogenicity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-chloro-N-(4-iodophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClIN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVVPGKGCDHOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(4-iodophenyl)quinazolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)

![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)

![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)